molecular formula C26H23BrO4 B3656819 9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B3656819
M. Wt: 479.4 g/mol
InChI Key: ZXUPVYXCIORWQD-UHFFFAOYSA-N
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Description

The compound 9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule that belongs to the xanthene family Xanthenes are known for their diverse biological activities and are often used in the development of pharmaceuticals and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through a condensation reaction between a suitable aldehyde and a β-keto ester in the presence of an acid catalyst.

    Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a hydroxyl group on the xanthene core with a benzyl group, often using benzyl bromide and a base such as potassium carbonate.

    Bromination: The final step is the bromination of the phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the carbonyl groups in the xanthene core can yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the xanthene core.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active xanthenes.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. Xanthenes are known for their anti-inflammatory, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It may also find applications in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain enzymes or receptors, while the bromophenyl group can participate in halogen bonding, influencing the compound’s biological activity. The xanthene core can interact with various cellular pathways, potentially modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    9-phenylxanthene-1,8-dione: Lacks the benzyloxy and bromophenyl groups, resulting in different chemical and biological properties.

    9-(2-hydroxyphenyl)xanthene-1,8-dione: Contains a hydroxyl group instead of a benzyloxy group, affecting its reactivity and applications.

    9-(2-methoxyphenyl)xanthene-1,8-dione: Features a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the benzyloxy and bromophenyl groups in 9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione makes it unique compared to other xanthene derivatives

Properties

IUPAC Name

9-(5-bromo-2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrO4/c27-17-12-13-21(30-15-16-6-2-1-3-7-16)18(14-17)24-25-19(28)8-4-10-22(25)31-23-11-5-9-20(29)26(23)24/h1-3,6-7,12-14,24H,4-5,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUPVYXCIORWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 2
9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 4
9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 5
9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 6
9-[2-(benzyloxy)-5-bromophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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